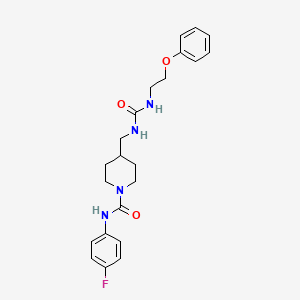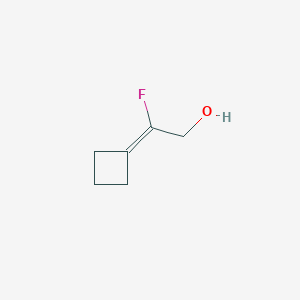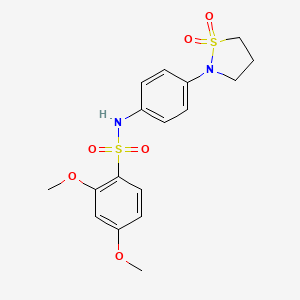
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide is not directly detailed in the provided papers. However, similar sulfonamide compounds have been synthesized in the research. For instance, a series of benzenesulfonamide derivatives were synthesized by reducing a nitroindazole compound with SnCl2, followed by a reaction with various aryl sulphonyl chlorides in pyridine . This method suggests a potential pathway for the synthesis of the compound , which may involve the incorporation of an isothiazolidin ring system into the benzenesulfonamide framework.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is confirmed using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques are crucial for verifying the presence of functional groups and the overall molecular framework. The structure-activity relationship (SAR) is also explored to understand how different substitutions on the benzenesulfonamide core affect biological activity . This analysis is essential for the rational design of compounds with desired properties.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is not explicitly discussed in the provided papers. However, the biochemical evaluation of similar compounds as inhibitors of kynurenine 3-hydroxylase indicates that these molecules can interact with enzymes and potentially inhibit their activity . This suggests that the compound may also engage in specific chemical reactions with biological targets, which could be explored further in biochemical assays.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are important for their potential use as pharmaceutical agents. The papers provided do not offer specific data on these properties for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide. However, the evaluation of antioxidant and antimicrobial activities of related compounds indicates that these molecules have significant biological potential . The drug-likeness and ADMET properties of these compounds are predicted computationally, which is crucial for assessing their suitability as drug candidates.
Relevant Case Studies
The papers do not mention case studies involving the specific compound N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide. However, related sulfonamide derivatives have been tested for their biological activities. For example, certain derivatives have shown high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury . Another study demonstrated the antioxidant and antimicrobial potential of a series of benzenesulfonamide derivatives, highlighting their pharmaceutical implications .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds bearing the benzenesulfonamide moiety, including derivatives similar to the specified chemical, have been synthesized and evaluated for various biological activities. For instance, a study highlighted the antimycobacterial activity of novel thiourea derivatives containing the benzenesulfonamide moiety, showing significant inhibition against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Ghorab et al., 2017).
Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of compounds with similar scaffolds to the specified chemical, such as those containing the 2,2-dimethyl-2H-chromene base and arylsulfonamide analogs, has led to insights into modifications that could enhance pharmacological properties, especially in the context of anti-cancer and HIF-1 pathway inhibition (Mun et al., 2012).
Antioxidant and Corrosion Inhibitors
Derivatives of benzenesulfonamide have been evaluated for their antioxidant properties, which are crucial in various industrial applications like lubricating oils. A specific study synthesized compounds that exhibited high antioxidant activity, suggesting their potential use in enhancing the oxidative stability of lubricants (Habib et al., 2014).
Supramolecular Architectures
The crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides have been examined, revealing diverse supramolecular architectures mediated by various weak interactions. This research provides insights into the design of molecular materials with tailored properties (Shakuntala et al., 2017).
Anticancer and Antiviral Activities
Certain benzenesulfonamide derivatives have been assessed for their anticancer and antiviral activities, including in vitro evaluation against specific cancer cell lines and HIV. These studies aim to develop new therapeutic agents based on the benzenesulfonamide scaffold (Pomarnacka & Kornicka, 2001).
Mecanismo De Acción
Target of Action
The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 to S phase . This can lead to cell cycle arrest, preventing cells from dividing and proliferating. The downstream effects of this can include apoptosis, or programmed cell death, in cells that are unable to progress through the cell cycle.
Result of Action
The molecular and cellular effects of the action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide are likely to include cell cycle arrest and potentially apoptosis . This could have therapeutic implications in conditions characterized by uncontrolled cell proliferation, such as cancer.
Propiedades
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S2/c1-24-15-8-9-17(16(12-15)25-2)27(22,23)18-13-4-6-14(7-5-13)19-10-3-11-26(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTFSSLBLRZMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2516633.png)
![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride](/img/structure/B2516634.png)
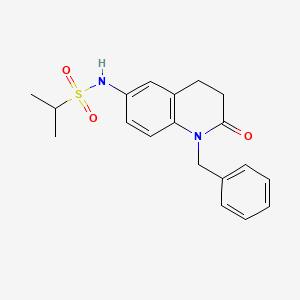
![1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2516636.png)
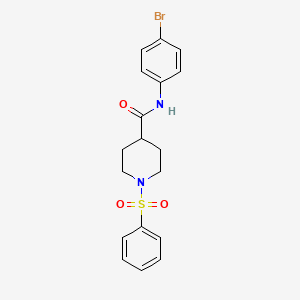
![1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2516641.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516643.png)
![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2516645.png)
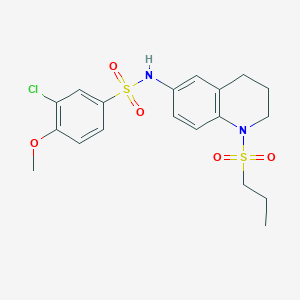
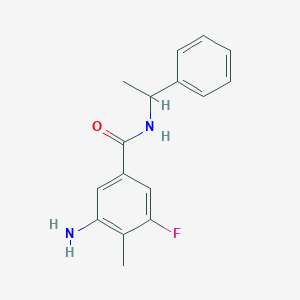
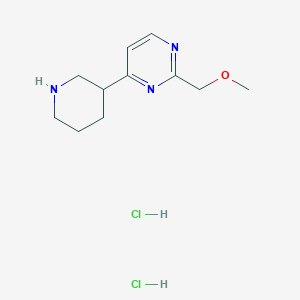
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516651.png)
